Methyl 7-bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylate
Description
Methyl 7-bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a bicyclic organic compound featuring a fused indene core with a bromine substituent at position 7, a ketone group at position 3, and a methyl ester at position 3. Its structure combines electron-withdrawing groups (bromo, ketone, ester) that influence its electronic properties and reactivity.
Properties
IUPAC Name |
methyl 7-bromo-3-oxo-1,2-dihydroindene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-15-11(14)6-4-8-7(9(12)5-6)2-3-10(8)13/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBQZUMYXFKCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCC2=O)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158005 | |
| Record name | 1H-Indene-5-carboxylic acid, 7-bromo-2,3-dihydro-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-41-0 | |
| Record name | 1H-Indene-5-carboxylic acid, 7-bromo-2,3-dihydro-3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indene-5-carboxylic acid, 7-bromo-2,3-dihydro-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylate typically involves the bromination of an indene derivative followed by esterification. One common method involves the bromination of 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid using bromine in the presence of a suitable solvent. The resulting brominated product is then esterified with methanol in the presence of an acid catalyst to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental controls are also critical in industrial settings to handle the bromine and other reactive chemicals used in the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 7th position undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing diverse functional groups.
Key observations :
-
Reactivity follows the order: arylthiols > amines > alkoxides due to nucleophilicity differences.
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Polar aprotic solvents (e.g., DMF) enhance substitution rates compared to protic solvents .
Reduction of the Ketone Group
The 3-oxo group is reduced to a hydroxyl group using hydride-based reagents:
| Reducing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NaBH<sub>4</sub> | EtOH, 0°C → RT, 4 hrs | Methyl 7-bromo-3-hydroxy-2,3-dihydro-1H-indene-5-carboxylate | 82% | |
| LiAlH<sub>4</sub> | THF, reflux, 2 hrs | Methyl 7-bromo-3-hydroxy-2,3-dihydro-1H-indene-5-carboxylate | 95% |
Stereochemical notes :
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Reduction with NaBH<sub>4</sub> produces a racemic mixture .
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Catalytic hydrogenation (H<sub>2</sub>/Pd-C) selectively yields the cis-diol but requires careful pH control .
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed couplings:
Optimization insights :
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Suzuki couplings achieve >90% yield with electron-deficient boronic acids .
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Buchwald-Hartwig aminations require bulky ligands (Xantphos) to prevent β-hydride elimination .
Oxidation and Cyclization Pathways
The ketone group enables oxidation to carboxylic acids or participation in cycloadditions:
Notable application :
Electrochemical methods enable green synthesis of polycyclic architectures without stoichiometric oxidants .
Stability and Side Reactions
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Ester hydrolysis : Occurs under strongly acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions, yielding the corresponding carboxylic acid.
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Thermal decomposition : Above 200°C, decarboxylation and bromine elimination generate indene byproducts.
Comparative Reactivity Table
A comparison with structurally related bromoindenes highlights positional effects:
| Compound | Relative Substitution Rate (vs Reference) | Preferred Reaction Sites |
|---|---|---|
| Methyl 7-bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylate | 1.00 (Reference) | C7 (Br), C3 (ketone) |
| Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 0.78 | C6 (Br), C1 (ketone) |
| Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate | 0.65 | C5 (Br), C1 (ester) |
Data derived from Hammett σ<sub>para</sub> values and experimental kinetics.
Scientific Research Applications
Medicinal Chemistry
Methyl 7-bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylate has garnered attention for its potential pharmacological activities. The compound's structure, which includes a bromine atom and a keto group, allows it to interact with biological targets effectively.
Pharmacological Properties
Research indicates that this compound exhibits anti-inflammatory and analgesic properties. The bromine substituent enhances the compound's reactivity, making it a candidate for developing new therapeutic agents.
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in animal models. Results showed a significant reduction in inflammatory markers compared to control groups, suggesting its potential use in treating inflammatory diseases.
Synthetic Organic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows for various transformations that can lead to the synthesis of more complex molecules.
Synthetic Routes
This compound can be synthesized through several methods, including:
- Bromination of Indene Derivatives: Using bromine or N-bromosuccinimide (NBS) in suitable solvents.
| Reaction Step | Reagents | Conditions |
|---|---|---|
| Bromination | Br₂/NBS | Chloroform or Carbon Tetrachloride |
| Oxidation | H₂O₂ | Acidic medium |
| Esterification | Methanol | Acid catalyst |
Applications in Material Science
This compound can also be utilized in creating advanced materials such as polymers and coatings due to its reactive functional groups. Its ability to undergo substitution reactions makes it a valuable building block for synthesizing new materials with tailored properties.
A comprehensive evaluation of the biological activity of this compound was conducted using various assays:
| Assay Type | Result |
|---|---|
| Cytotoxicity Assay | IC50 = 20 µM |
| Anti-inflammatory Assay | Significant reduction observed |
These results underscore the compound's potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the ketone group are likely involved in these interactions, influencing the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Comparison :
- Electronic Effects : Bromine (Br) has a larger atomic radius and lower electronegativity than fluorine (F) or chlorine (Cl), leading to weaker inductive electron-withdrawing effects but greater polarizability. This impacts reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) where Br is more reactive than Cl or F .
- Applications : Bromo-substituted indenes are intermediates in pharmaceuticals (e.g., DDR1 inhibitors) , while fluoro/chloro derivatives are used in organic electronics due to their tuned bandgaps .
Derivatives with Electron-Withdrawing Modifications
Key Compounds :
Methyl 6-cyano-1-(dicyanomethylene)-2-methylene-3-oxo-2,3-dihydro-1H-indene-5-carboxylate (TPD5)
Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate (BD246097)
1-(Dicyanomethylene)-2-methylene-3-oxo-2,3-dihydro-1H-indene-5,6-dicarbonitrile (P4)
Comparison :
- Bandgap Modulation: The bromo-substituted target compound (estimated bandgap ~2.1–2.3 eV) has a higher bandgap than TPD5 (1.71 eV) due to fewer cyano (-CN) groups, which enhance conjugation and electron withdrawal .
- Synthetic Utility : BD246097 (lacking Br) is a precursor for functionalization, whereas the bromo derivative’s Br site enables further cross-coupling reactions .
Amino-Functionalized Indene Derivatives
Key Compounds :
(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS: 1246509-66-9)
Methyl (R)-2-(Pyrimidin-5-ylamino)-2,3-dihydro-1H-indene-5-carboxylate
Comparison :
- Reactivity: Amino groups enhance nucleophilicity, making these derivatives suitable for amide coupling (e.g., in DDR1 inhibitors) , whereas the bromo/ketone/ester groups in the target compound favor electrophilic substitution or reduction reactions.
- Solubility: Amino derivatives exhibit higher aqueous solubility due to protonation, while the bromo/ester compound is more lipophilic .
Data Tables
Table 1: Key Properties of Selected Indene Derivatives
Biological Activity
Methyl 7-bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a chemical compound with significant potential in biological applications. Its unique structure, featuring a bromine atom, a ketone group, and a carboxylate ester, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound has the molecular formula CHBrO and a molecular weight of 255.09 g/mol. The compound's structure is characterized by:
- Bromine atom : Enhances reactivity in substitution reactions.
- Ketone group : Potentially involved in various biochemical interactions.
- Carboxylate ester : Contributes to solubility and reactivity.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within biological systems. The bromine atom and ketone group play crucial roles in modulating these interactions, influencing the compound's binding affinity and specificity for various molecular targets. While detailed studies are still required to elucidate the exact pathways involved, preliminary research suggests several possible mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for specific receptors, affecting signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent against various types of cancer. The mechanism appears to involve the modulation of apoptotic pathways through the interaction with cellular proteins.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in cultured cells. This effect may be mediated through the suppression of nuclear factor kappa B (NF-kB), a key regulator of inflammation.
Table 1: Summary of Biological Activities
Synthetic Routes and Applications
This compound is synthesized through bromination followed by esterification processes. The synthesis typically involves:
- Bromination : Bromination of an indene derivative using bromine in a suitable solvent.
- Esterification : Esterification with methanol in the presence of an acid catalyst.
These synthetic routes can be optimized for yield and purity, making the compound suitable for various research applications.
Q & A
Q. What synthetic methodologies are effective for preparing Methyl 7-bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylate?
The synthesis typically involves cyclization or substitution reactions. For example, analogous indene carboxylates are synthesized via reactions with ethyl cyanoacetate in 1,4-dioxane and triethylamine, yielding intermediates with confirmed structures via spectral data (e.g., ¹H NMR, IR) . Bromination at the 7-position can be achieved using brominating agents like N-bromosuccinimide under controlled conditions. Key steps include optimizing reaction time and temperature to avoid over-bromination or side reactions.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
A combination of ¹H/¹³C NMR, IR, and HRMS is essential. For instance:
- ¹H NMR : Characteristic signals include a singlet for the ester methyl group (δ ~3.8–3.9 ppm) and resonances for the dihydroindene backbone (e.g., δ 3.0–3.7 ppm for CH₂ groups adjacent to the ketone) .
- IR : Strong carbonyl stretches (~1720–1750 cm⁻¹) for the ester and ketone groups .
- HRMS : Accurate mass analysis confirms molecular formula (e.g., [M+H]+ or [M-N₂+H]+ for derivatives with azide groups) .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?
Regioisomeric mixtures (e.g., during substitution or cyclization) require chromatographic optimization or strategic protecting group strategies. For example, in similar indene carboxylate systems, inseparable regioisomers have been resolved using reverse-phase HPLC or by modifying steric/electronic directing groups . Computational modeling (DFT) of transition states can also predict regioselectivity trends .
Q. What methodologies are recommended for resolving contradictions in spectral data during structural elucidation?
Discrepancies in NMR assignments (e.g., unexpected splitting or shifts) can arise from dynamic effects or impurities. Advanced techniques include:
Q. How does the puckered conformation of the dihydroindene ring influence reactivity?
The non-planar ring geometry (quantified via Cremer-Pople puckering parameters) affects steric accessibility and electronic delocalization. For example, a flattened ring may enhance conjugation with the ketone, altering nucleophilic attack sites. Computational studies (e.g., molecular dynamics) can map conformational energy landscapes to predict reactivity .
Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?
Crystallization conditions (solvent, temperature, diffusion rate) must balance solubility and lattice stability. Using SHELXT for structure solution and Olex2 for refinement ensures accurate space group determination. For derivatives with flexible substituents (e.g., azides), slow evaporation in polar aprotic solvents (DMF/EtOH) often yields suitable crystals .
Q. How can hydrogen-bonding patterns in derivatives impact supramolecular assembly?
Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs (e.g., R₂²(8) dimeric rings). For instance, the ketone oxygen may act as a hydrogen-bond acceptor, directing crystal packing. Such interactions are critical in designing co-crystals for enhanced physicochemical properties .
Q. What mechanistic insights govern the compound’s reactivity in transition-metal-catalyzed cross-coupling reactions?
The bromine substituent facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors include:
- Catalyst selection : Pd(PPh₃)₄ for aryl bromides.
- Base optimization : Cs₂CO₃ for deprotonation without ester hydrolysis.
- Monitoring by LC-MS : To track intermediate formation and side reactions .
Methodological Notes
- Spectral Data Interpretation : Always cross-validate NMR assignments with DEPT-135 and HSQC to distinguish CH₂/CH₃ groups .
- Crystallography : Refine thermal parameters anisotropically and validate using R-factor convergence criteria (<5%) .
- Computational Tools : Gaussian or ORCA for DFT calculations; Mercury for crystal structure visualization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
